(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride
描述
The compound "(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride" is a nitrogen-containing heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core. This bicyclic system combines a pyridine ring fused with a triazole moiety at positions 4 and 3, respectively. The molecule includes a 2-methylbutyl chain attached to an ethylamine group, which is further protonated as a dihydrochloride salt to enhance solubility and stability.
属性
IUPAC Name |
2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4.2ClH/c1-3-11(2)10-14-8-7-13-16-15-12-6-4-5-9-17(12)13;;/h4-6,9,11,14H,3,7-8,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHCREDUJMFXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCCC1=NN=C2N1C=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is a synthetic compound characterized by its unique structural features, including a 2-methylbutyl group and a triazolopyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agricultural chemistry.
- Molecular Formula : CHClN
- Molecular Weight : 305.24 g/mol
- CAS Number : 1240526-15-1
- Structure : The compound consists of a triazole ring linked to a pyridine structure, which is often associated with various pharmacological properties.
Biological Activity
Research indicates that compounds containing triazole and pyridine functionalities exhibit a range of biological activities. The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The triazole ring is known for its ability to interact with various biological targets, potentially inhibiting the growth of bacteria and fungi.
Anticancer Potential
The compound has been evaluated for its anticancer activity. Some studies indicate that similar triazolopyridine derivatives can induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with specific receptors or enzymes involved in cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)amine | Lacks alkyl chain; focuses on triazolopyridine core | Potentially higher CNS activity |
| 2-Methyl-6-(phenylethynyl)pyridine | Contains a phenylethynyl group instead of an amine | Known for mGluR5 antagonism |
| 4-(Aminomethyl)-1H-pyrazole | Features a pyrazole ring instead of triazole | Exhibits different pharmacological profiles |
Case Studies and Research Findings
Several studies have explored the biological activity of triazolopyridine derivatives:
- Antimicrobial Activity Study : In vitro tests demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of cell wall synthesis.
- Anticancer Evaluation : A case study involving a related triazolopyridine derivative revealed its ability to induce cell cycle arrest and apoptosis in human cancer cell lines through the activation of caspase pathways.
科学研究应用
Structural Characteristics
- Molecular Formula : C13H22Cl2N4
- Molecular Weight : 305.2 g/mol
- CAS Number : 1258640-34-4
The compound features a triazole ring linked to a pyridine moiety, which is often associated with various pharmacological properties. The presence of the dihydrochloride form enhances its solubility and stability in aqueous environments.
Research indicates that this compound exhibits significant biological activities due to its structural characteristics. Key areas of interest include:
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies show that it displays moderate activity compared to standard antibiotics.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| This compound | Moderate | Moderate |
| Streptomycin | High | Low |
| Nystatin | Low | High |
The presence of the triazole ring is hypothesized to facilitate interactions with enzymes and receptors involved in microbial processes, potentially leading to their inhibition and subsequent death.
Anticancer Potential
Preliminary studies suggest that (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine may exhibit anticancer properties. Its structural features allow it to interact with various molecular targets relevant in cancer pathways.
Medicinal Chemistry
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows researchers to explore modifications that could enhance its biological activity.
Drug Development
In drug discovery processes, compounds such as (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine are screened for their binding affinities to various biological targets. Techniques such as X-ray fluorescence spectrometry are employed to measure binding events and selectivity between chemicals and receptors .
Predictive Modeling
Predictive models like PASS (Prediction of Activity Spectra for Substances) indicate that this compound could exhibit multiple biological activities based on its structural characteristics. These insights guide further research into its potential therapeutic applications .
相似化合物的比较
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Methyl substitutions on the pyridine ring (e.g., ) reduce steric hindrance compared to bulkier alkylamines, favoring interactions with flat binding pockets.
Salt Form and Solubility Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride () or neutral forms (), critical for pharmacokinetics.
Triazolopyridine Isomerism
- The triazolo[4,3-a]pyridine scaffold (target compound) differs from the triazolo[3,4-a] isomer () in ring fusion position, which can alter electronic properties and receptor binding selectivity .
Amine Linker Variations
- Ethylamine linkers (target compound, ) provide flexibility, whereas direct amine attachment () may restrict conformational freedom, impacting target affinity.
Research Findings and Implications
- Medicinal Chemistry: Triazolopyridine derivatives are explored as kinase inhibitors, GABA modulators, and antimicrobial agents.
- Structural-Activity Relationships (SAR) : The dihydrochloride salt and extended alkyl chain in the target compound may optimize bioavailability compared to analogs like or , though empirical validation is needed.
- Synthetic Challenges : The triazolopyridine core requires regioselective synthesis to avoid isomer mixtures (e.g., vs. target compound), necessitating precise reaction conditions .
常见问题
Q. How can researchers optimize the synthesis of (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection, and purification steps. For example, sodium hypochlorite pentahydrate in ethanol (as used in triazolo-pyridine cyclization reactions) can be adjusted to control oxidation efficiency . Monitoring reaction progress via TLC or NMR (e.g., tracking hydrazine intermediates) ensures intermediate stability. Post-synthesis purification via vacuum filtration and sequential washing (water followed by methanol) reduces byproduct contamination, as demonstrated in analogous triazolo-pyridine syntheses .
Q. What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is essential for verifying molecular weight (±0.0003 Da accuracy) . Complementary - and -NMR in deuterated DMSO (referenced to residual solvent peaks) resolves stereochemical ambiguities, particularly for methylbutyl and triazolo-pyridine moieties. For example, -NMR signals at δ 157.16 ppm (carbonyl) and δ 55.48 ppm (methoxy) confirm functional group integrity . FTIR-ATR (e.g., 3198 cm for N-H stretches) further validates hydrogen-bonding interactions .
Advanced Research Questions
Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?
- Methodological Answer : Stability studies should emulate physiological pH (1.2–7.4), temperature (37°C), and oxidative stress (e.g., HO). Use a randomized block design with split-split plots to test variables systematically, as applied in environmental fate studies . Monitor degradation via HPLC-UV/HRMS, quantifying hydrolytic byproducts (e.g., free amines or triazolo-pyridine fragments). Accelerated stability testing (40°C/75% RH) over 6–12 months predicts shelf-life .
Q. What methodologies are recommended for resolving discrepancies in NMR data when characterizing structurally related triazolo-pyridine derivatives?
- Methodological Answer : Discrepancies in -NMR signals (e.g., δ 7.95 ppm for aromatic protons) may arise from solvent polarity or tautomerism. Use deuterated solvents (DMSO-d or CDCl) to standardize chemical shifts . 2D NMR (COSY, HSQC) clarifies coupling patterns and assignments. For example, HSQC correlations between δ 8.09 ppm () and δ 149.40 ppm () confirm pyridine ring connectivity . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.
Q. How can impurity profiling be systematically conducted for this compound during preclinical development?
- Methodological Answer : Employ LC-HRMS with a C18 column (1.7 µm particles, 2.1 × 100 mm) and 0.1% formic acid mobile phase to detect impurities at ≤0.1% levels. Reference pharmacopeial guidelines for related triazolo-pyridine impurities (e.g., chlorophenyl or benzyloxy derivatives) . Spiking experiments with synthetic impurities (e.g., dihydrochloride counterion variants) validate method specificity .
Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) of triazolo-pyridine derivatives in receptor binding assays?
- Methodological Answer : Synthesize analogs with modifications to the methylbutyl chain (e.g., branching, fluorination) and triazolo-pyridine core (e.g., substitution at position 3). Use radioligand displacement assays (e.g., -labeled competitors) to quantify affinity shifts. For example, trifluoromethyl substitutions (as in related triazin-2-yl derivatives) enhance metabolic stability and receptor selectivity . Dose-response curves (IC/EC) and molecular docking (PDB: relevant GPCR structures) rationalize SAR trends .
Q. How can researchers mitigate batch-to-batch variability in pharmacological studies involving this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like purity (>98% HPLC), residual solvents (<500 ppm), and particle size distribution. Use design-of-experiments (DoE) to optimize synthesis parameters (e.g., reaction time, temperature). For in vivo studies, adopt randomized block designs with rootstock-like stratification (e.g., animal weight, age) to control biological variability .
Data Contradiction Analysis
Q. How should conflicting bioactivity data between in vitro and in vivo models be analyzed for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, protein binding). Compare in vitro IC values (cell-based assays) with in vivo ED (dose-response in rodents) using allometric scaling. Pharmacokinetic profiling (plasma half-life, C) identifies metabolic bottlenecks (e.g., cytochrome P450 interactions). For example, methyl ester derivatives often exhibit improved membrane permeability but faster hepatic clearance .
Q. What statistical approaches are robust for interpreting heterogeneous data in dose-response studies?
- Methodological Answer : Use mixed-effects models to account for nested variables (e.g., inter-animal variability in pharmacokinetic studies). Bootstrap resampling (10,000 iterations) quantifies confidence intervals for EC values. For non-linear responses (e.g., hormetic effects), apply four-parameter logistic regression (4PL) with outlier detection (Grubbs’ test) .
Methodological Tables
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